2-Aminotridecane

説明

The exact mass of the compound 2-Aminotridecane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminotridecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminotridecane including the price, delivery time, and more detailed information at info@benchchem.com.

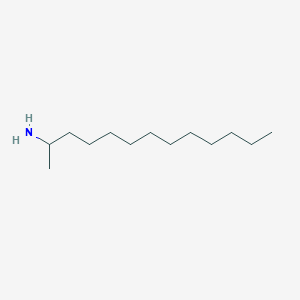

Structure

3D Structure

特性

IUPAC Name |

tridecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHZVGJULAEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880757 | |

| Record name | 1-methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-57-7 | |

| Record name | 2-Aminotridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminotridecane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Aminotridecane. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of this long-chain primary amine. By exploring the causality behind its chemical properties and providing detailed, field-tested experimental insights, this guide is designed to be a valuable resource for professionals in research, chemical synthesis, and drug development. The protocols and data presented herein are curated to be self-validating, grounded in authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

2-Aminotridecane, systematically known as tridecan-2-amine, is a primary aliphatic amine with a thirteen-carbon backbone.[1] The placement of the amino group on the second carbon atom imparts specific steric and electronic characteristics that differentiate it from its linear isomer, 1-aminotridecane, and its symmetrically substituted isomer, 7-aminotridecane.

The fundamental identifiers and computed properties of 2-Aminotridecane are summarized below. It is important to note that while extensive experimental data for its isomers are available, specific experimental values for 2-Aminotridecane are less commonly reported. Therefore, some properties are presented as computed values, providing a reliable estimation for experimental design.

| Property | Value | Source |

| IUPAC Name | tridecan-2-amine | [1] |

| CAS Number | 13205-57-7 | [1] |

| Molecular Formula | C₁₃H₂₉N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and diethyl ether (inferred from 1-aminotridecane) | [2] |

| Computed XLogP3 | 5.4 | [1] |

For comparative purposes, its isomer 1-Aminotridecane has a reported melting point of 26-30 °C and a boiling point of 275.8 °C.[2][3] This suggests that 2-Aminotridecane is likely a liquid at room temperature with a slightly lower boiling point than its linear counterpart due to increased branching.

Synthesis of 2-Aminotridecane via Reductive Amination

A robust and widely applicable method for the synthesis of 2-Aminotridecane is the reductive amination of 2-tridecanone. This two-step, one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source (ammonia in this case), followed by its reduction to the corresponding amine.[4] This method is favored for its high yield and selectivity, avoiding the polyalkylation issues often encountered with direct alkylation of amines.

Experimental Protocol: Reductive Amination of 2-Tridecanone

Objective: To synthesize 2-Aminotridecane from 2-tridecanone using ammonia and sodium borohydride.

Materials:

-

2-Tridecanone (C₁₃H₂₆O)

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl, 1M)

-

Sodium hydroxide (NaOH, 1M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-tridecanone (1 equivalent) in anhydrous methanol. To this solution, add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). This step protonates the amine and decomposes any unreacted borohydride. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add 1M NaOH until the solution is basic (pH ~12) to deprotonate the amine. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Aminotridecane. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for 2-Aminotridecane synthesis.

Spectroscopic Characterization

The structural elucidation of 2-Aminotridecane relies on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the chiral carbon (C2) bearing the amino group. The terminal methyl group (C1) will appear as a doublet due to coupling with the C2 proton. The protons of the long alkyl chain will resonate as a series of overlapping multiplets in the upfield region. The protons of the amino group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the carbon atom attached to the nitrogen (C2), which will be shifted downfield compared to the other methylene carbons of the alkyl chain. The terminal methyl carbon (C1) and the methylenes of the long chain will have characteristic chemical shifts.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of 2-Aminotridecane will exhibit characteristic absorption bands for a primary amine:

-

N-H Stretching: Two bands in the region of 3400-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

N-H Bending (Scissoring): A band around 1650-1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

-

C-N Stretching: A band in the range of 1250-1020 cm⁻¹.

-

C-H Stretching and Bending: Strong absorptions around 2960-2850 cm⁻¹ (stretching) and 1470-1370 cm⁻¹ (bending) characteristic of the long alkyl chain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-Aminotridecane is expected to show a molecular ion peak ([M]⁺) at m/z 199. A characteristic fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the amino group. For 2-Aminotridecane, this would lead to two primary fragmentation pathways:

-

Loss of an undecyl radical (•C₁₁H₂₃) to form a stable iminium ion at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the mass spectrum of 2-aminoalkanes.

-

Loss of a methyl radical (•CH₃) to form an ion at m/z 184.

Caption: Expected mass spectral fragmentation of 2-Aminotridecane.

Applications and Biological Activity

Specific industrial applications and detailed biological activity for 2-Aminotridecane are not extensively documented in publicly available literature. However, based on the general properties of long-chain primary aliphatic amines, several potential areas of application can be inferred.

-

Surfactants and Emulsifiers: The amphiphilic nature of 2-Aminotridecane, with its long hydrophobic alkyl chain and hydrophilic amino group, makes it a candidate for use as a cationic surfactant or emulsifying agent.[5][6] Such compounds are utilized in various industries, including in the formulation of detergents, fabric softeners, and corrosion inhibitors.

-

Corrosion Inhibitors: Long-chain amines are known to form protective films on metal surfaces, thereby inhibiting corrosion. This property is valuable in the oil and gas industry and in protective coatings.

-

Chemical Intermediate: The primary amine group is a reactive functional handle for the synthesis of more complex molecules. It can undergo a variety of reactions, including acylation, alkylation, and condensation, to produce a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.[7]

In terms of biological activity, long-chain aliphatic amines can exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes. However, they can also display toxicity, and their handling requires appropriate safety precautions, including avoiding skin contact and inhalation.

Safety and Handling

2-Aminotridecane, like other aliphatic amines, is expected to be corrosive and can cause skin and eye irritation or burns. It is also likely to be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. (n.d.). Tridecanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminotridecane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Tridecanamine, N-tridecyl- (CAS 5910-75-8). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-tridecanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIDECANE. Retrieved from [Link]

-

Wikipedia. (n.d.). Tridecane. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine.... Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Aliphatic, Cyclic, and Aromatic Organic Acids, Vitamins, and Carbohydrates in Soil: A Review. Retrieved from [Link]

-

ResearchGate. (2017, July 14). (PDF) Surfactants and Emulsifying Agents. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

-

PubMed. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]

-

PubMed Central. (n.d.). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

National Institutes of Health. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

Sources

- 1. 2-Aminotridecane | C13H29N | CID 123297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-tridecanamine [chemister.ru]

- 3. Tridecanamine | C13H29N | CID 40761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 7. ncert.nic.in [ncert.nic.in]

An In-Depth Technical Guide to 2-Aminotridecane (CAS 13205-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminotridecane (CAS: 13205-57-7), also known as tridecan-2-amine, is a primary aliphatic amine with a thirteen-carbon backbone.[1][2] This guide serves as a comprehensive technical resource, detailing its chemical and physical properties, synthesis via reductive amination, analytical characterization, potential applications, and essential safety and handling protocols. As a long-chain aliphatic amine, 2-aminotridecane exhibits amphiphilic properties, making it a molecule of interest in materials science and as a synthetic intermediate. This document provides field-proven insights and detailed methodologies to support researchers in leveraging the unique characteristics of this compound.

Introduction and Chemical Profile

2-Aminotridecane is an organic compound classified as a primary aliphatic amine.[3] The structure consists of a tridecane chain with an amino group substituted at the second carbon position.[1] This placement of the functional group influences its chemical reactivity and physical properties, distinguishing it from its linear isomer, 1-aminotridecane. The presence of a chiral center at the second carbon atom means that 2-aminotridecane can exist as two enantiomers, (R)-2-aminotridecane and (S)-2-aminotridecane.

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule, making it reactive towards acids and electrophiles.[2] Its long hydrocarbon tail confers lipophilicity, which is balanced by the hydrophilicity of the amine head group. This amphiphilic nature is a key determinant of its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-aminotridecane is presented in Table 1. These properties are crucial for designing synthetic routes, purification procedures, and analytical methods.

| Property | Value | Source |

| CAS Number | 13205-57-7 | [3] |

| Molecular Formula | C₁₃H₂₉N | [1][2] |

| Molecular Weight | 199.38 g/mol | [1][2] |

| IUPAC Name | tridecan-2-amine | [3] |

| Synonyms | 2-Tridecanamine, 1-Methyldodecylamine | [3] |

| Boiling Point | 102 °C at 2 mmHg | [2] |

| Density | ~0.806 g/cm³ | [2] |

| Melting Point | 57-58 °C (estimated) | [2] |

| XLogP3 | 5.4 | [3] |

Synthesis of 2-Aminotridecane

The synthesis of 2-aminotridecane is most effectively achieved through the reductive amination of 2-tridecanone. This method is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation.[1][4] Two primary variants of this reaction are the direct reductive amination using a reducing agent like sodium borohydride in the presence of an ammonia source, and the Leuckart-Wallach reaction, which employs ammonium formate.[5]

Reductive Amination of 2-Tridecanone

This approach involves the reaction of 2-tridecanone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.[1] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as reducing agents because they are less reactive towards the ketone starting material compared to sodium borohydride (NaBH₄), allowing for a one-pot reaction.[6] However, a two-step procedure with NaBH₄ can also be employed, where the imine is formed first, followed by the addition of the reducing agent.[4]

Exemplary Protocol for Reductive Amination:

-

Step 1: Imine Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tridecanone (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess, e.g., 7 N solution, 5-10 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Step 2: Reduction. Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Step 3: Work-up and Purification. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo to yield the crude product.

-

Step 4: Final Purification. The crude 2-aminotridecane can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent tailing.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide at high temperatures (120-185 °C).[5][7] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. While effective, this method requires higher temperatures and can sometimes lead to side products.

Analytical Characterization

The identity and purity of synthesized 2-aminotridecane must be confirmed through a combination of analytical techniques. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 2-aminotridecane and confirming its molecular weight. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Exemplary Protocol for GC-MS Analysis:

-

Step 1: Derivatization. To a solution of 2-aminotridecane in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as trifluoroacetic anhydride (TFAA) in excess.[8] Heat the mixture at 60-70°C for 30 minutes. After cooling, evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute the sample in a known volume of solvent (e.g., ethyl acetate).

-

Step 2: GC-MS Conditions.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Step 3: Data Analysis. The resulting chromatogram will indicate the purity of the sample. The mass spectrum of the derivatized product will show a characteristic fragmentation pattern, including a molecular ion peak corresponding to the trifluoroacetylated 2-aminotridecane, which can be used to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-aminotridecane. The spectra provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Exemplary Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-aminotridecane in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9]

-

Expected ¹H NMR Spectral Data (Predicted):

-

A triplet at ~0.88 ppm corresponding to the terminal methyl group (C13).

-

A broad multiplet between ~1.2-1.4 ppm for the methylene protons of the long alkyl chain (C4-C12).

-

A multiplet around ~1.4-1.6 ppm for the methylene group adjacent to the chiral center (C3).

-

A broad singlet for the amine protons (-NH₂) around 1.5-2.0 ppm (this peak can exchange with D₂O).

-

A multiplet (sextet or similar) around 2.7-2.9 ppm for the proton at the chiral center (C2).

-

A doublet at ~1.1 ppm for the methyl group attached to the chiral center (C1).

-

-

Expected ¹³C NMR Spectral Data (Predicted):

-

A peak around 14 ppm for the terminal methyl carbon (C13).

-

A series of peaks between 22 and 32 ppm for the methylene carbons of the alkyl chain.

-

A peak around 36 ppm for the C3 carbon.

-

A peak around 50 ppm for the C2 carbon bearing the amino group.

-

A peak around 23 ppm for the C1 methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the primary amine functional group. Key characteristic absorptions include:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ (asymmetric and symmetric stretching of the -NH₂ group).

-

N-H bending (scissoring): A band around 1590-1650 cm⁻¹.

-

C-H stretching: Bands just below 3000 cm⁻¹ (aliphatic C-H).

Potential Applications

While specific, large-scale industrial applications of 2-aminotridecane are not widely documented, its properties as a long-chain aliphatic amine suggest its utility in several areas, analogous to other molecules in its class.[10]

-

Corrosion Inhibitors: Long-chain aliphatic amines are known to be effective corrosion inhibitors for metals, particularly in the oil and gas industry.[11] They function by adsorbing onto the metal surface via the polar amine head group, forming a protective hydrophobic layer with their long alkyl tails, thus preventing contact with corrosive agents.

-

Surfactants and Emulsifiers: The amphiphilic nature of 2-aminotridecane makes it a candidate for use as a cationic surfactant.[12] Such surfactants are used in a variety of applications, including as fabric softeners, biocides, and flotation agents in mining.

-

Synthetic Intermediate: As a primary amine, 2-aminotridecane can serve as a versatile building block in organic synthesis. It can be a precursor for the synthesis of more complex molecules, such as amides, imines, and various heterocyclic compounds, which may have applications in the pharmaceutical and agrochemical industries.[10]

Safety and Handling

-

Hazards Identification:

-

Skin and Eye Irritation/Corrosion: Expected to be corrosive or a severe irritant to the skin and eyes.[13] Direct contact can cause chemical burns.

-

Respiratory Irritation: Inhalation of vapors or mists can cause irritation to the respiratory tract.[14]

-

Toxicity: May be harmful if swallowed or absorbed through the skin.[13]

-

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles. A face shield may be necessary when handling larger quantities.

-

Lab Coat: A standard laboratory coat should be worn. For larger scale work, a chemical-resistant apron is recommended.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust or aerosols.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Conclusion

2-Aminotridecane (CAS 13205-57-7) is a primary aliphatic amine with a well-defined chemical profile. Its synthesis is readily achievable through established methods like reductive amination of the corresponding ketone. The analytical techniques detailed in this guide provide a robust framework for its characterization and quality control. While specific applications are still emerging, its properties suggest potential as a corrosion inhibitor, surfactant, and a valuable intermediate in organic synthesis. Adherence to strict safety protocols is paramount when handling this compound due to its potential corrosive and irritant properties. This guide provides the necessary technical foundation for researchers and scientists to confidently work with and explore the potential of 2-aminotridecane.

References

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminotridecane. Retrieved January 25, 2026, from [Link]

-

PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved January 25, 2026, from [Link]

-

Sciencemadness.org. (2008, December 28). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). US5322630A - Amine derivatives as corrosion inhibitors.

-

PubChem. (n.d.). Tridecanamine. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2022, August 16). 2-Aminobenzothiazole as an efficient corrosion inhibitor of AA6061-T6 in 0.5 M HCl medium: electrochemical, surface morphological, and theoretical study. Retrieved January 25, 2026, from [Link]

-

Canada.ca. (2021, March 6). Risk management scope for long-chain aliphatic amines. Retrieved January 25, 2026, from [Link]

-

MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved January 25, 2026, from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved January 25, 2026, from [Link]

-

PubMed. (2025, September 24). 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). Amino Acid-Based Surfactants. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

- Google Patents. (n.d.). CA2068234C - Amine adducts as corrosion inhibitors.

-

PubMed. (n.d.). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Retrieved January 25, 2026, from [Link]

-

Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved January 25, 2026, from [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved January 25, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved January 25, 2026, from [Link]

-

CORE. (n.d.). Task 7.1 Report: Health Effects of Different Amines Relevant for CO Capture. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved January 25, 2026, from [Link]

-

PubMed. (n.d.). Amino acid-based surfactants – do they deserve more attention?. Retrieved January 25, 2026, from [Link]

-

Materials Performance. (2018, June). Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, October 15). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). WO1990002784A1 - Long chain aliphatic hydrocarbyl amine additives having an oxy-alkylene hydroxy connecting group.

-

Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Retrieved January 25, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0228543). Retrieved January 25, 2026, from [Link]

-

Beijing Institute of Technology. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2022). A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and evaluation of some amine oxide surfactants and their antimicrobial activity. Retrieved January 25, 2026, from [Link]

-

Quora. (2021, January 6). What are the uses of aliphatic amines chemical? Which industry is it used?. Retrieved January 25, 2026, from [Link]

-

PubMed. (n.d.). Surfactants in microbiology and biotechnology: Part 2. Application aspects. Retrieved January 25, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buy 2-Aminotridecane (EVT-402041) | 13205-57-7 [evitachem.com]

- 3. 2-Aminotridecane | C13H29N | CID 123297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. preprints.org [preprints.org]

- 10. quora.com [quora.com]

- 11. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]

- 12. Surfactants in microbiology and biotechnology: Part 2. Application aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tridecanamine | C13H29N | CID 40761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

An In-Depth Technical Guide to Tridecan-2-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of tridecan-2-amine (C₁₃H₂₉N), a long-chain aliphatic primary amine. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, principal synthetic methodologies, robust analytical characterization techniques, and key applications, grounding all claims in authoritative scientific sources.

Core Molecular Profile and Physicochemical Properties

Tridecan-2-amine, systematically named according to IUPAC nomenclature, is a saturated 13-carbon amine with the amino group located at the second position of the alkyl chain.[1] This positioning renders the C2 carbon chiral, meaning tridecan-2-amine exists as a racemic mixture of two enantiomers, (R)-tridecan-2-amine and (S)-tridecan-2-amine, unless a stereoselective synthesis is employed.

The molecule's structure, featuring a hydrophilic amine "head" and a long, hydrophobic tridecyl "tail," imparts an amphiphilic character. This dual nature is fundamental to its utility in various applications, such as surface-active agents and corrosion inhibitors.[2]

Below is a summary of its key identifiers and computed properties, primarily sourced from the PubChem database.[1]

Diagram 1: Chemical Structure of Tridecan-2-amine

Caption: IUPAC structure of tridecan-2-amine.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | tridecan-2-amine | [1] |

| CAS Number | 13205-57-7 | [1] |

| Molecular Formula | C₁₃H₂₉N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| Synonyms | 2-Aminotridecane, 1-Methyldodecylamine | [1] |

| Computed XLogP3 | 5.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis Pathway: Reductive Amination of Tridecan-2-one

The most efficient and widely adopted laboratory-scale synthesis of tridecan-2-amine is the reductive amination of its corresponding ketone, tridecan-2-one.[3] This two-step, one-pot process is favored for its high yield, operational simplicity, and the use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine intermediate. Tridecan-2-one reacts with an ammonia source (e.g., ammonium acetate, or ammonia in methanol) to form a hemiaminal, which then dehydrates to yield a tridecan-2-imine. This imine is subsequently reduced in situ by a selective reducing agent to the final primary amine.[4]

Expertise Insight: The choice of reducing agent is critical for a successful one-pot synthesis. A mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger agents like sodium borohydride (NaBH₄).[5] This is because NaBH(OAc)₃ is selective for the protonated imine intermediate and will not significantly reduce the starting ketone, allowing the entire reaction to proceed in a single vessel with all reagents present from the start.[5] This minimizes side reactions and simplifies the workflow.

Diagram 2: Reductive Amination Mechanism

Caption: Key steps in the synthesis of tridecan-2-amine.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where successful completion of each step provides confidence for proceeding to the next.

-

Reaction Setup (Inert Atmosphere):

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tridecan-2-one (1.0 eq, e.g., 10.0 g).

-

Dissolve the ketone in a suitable anhydrous solvent such as methanol or dichloromethane (DCM) (approx. 100 mL).

-

Add ammonium acetate (NH₄OAc, ~3.0 eq) as the ammonia source. The excess drives the imine formation equilibrium.

-

-

Imine Formation:

-

Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the ketone spot/peak.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, cooled addition is crucial to manage the exothermic reaction and prevent potential side reactions.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield tridecan-2-amine as a clear liquid. The reduced pressure is necessary to prevent decomposition at high temperatures.

-

Comprehensive Analytical Characterization

A multi-technique approach is required to unambiguously confirm the identity, purity, and, if necessary, the enantiomeric composition of the synthesized tridecan-2-amine.

Diagram 3: Analytical Workflow

Caption: A logical workflow for product validation.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry provides initial confirmation of the molecular weight and is an excellent tool for assessing purity.

-

Expected Molecular Ion (M⁺): A peak should be observed at m/z = 199, corresponding to the molecular weight of C₁₃H₂₉N.[1]

-

Key Fragmentation Pattern: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage. For tridecan-2-amine, cleavage of the C1-C2 bond is sterically hindered, but cleavage of the C2-C3 bond is highly probable. This results in the formation of a stable, resonance-stabilized cation [CH₃CHNH₂]⁺.

-

Expected Base Peak: The base peak (most intense peak) is expected at m/z = 44 . The presence of this peak is strong evidence for the amine group being at the C2 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the precise molecular structure.

-

¹H NMR:

-

~2.7-3.0 ppm (m, 1H): A multiplet corresponding to the single proton on the chiral carbon (C2) bonded to the nitrogen.

-

~1.1 ppm (d, 3H): A doublet for the three protons of the methyl group at the C1 position, coupled to the C2 proton.

-

~1.2-1.4 ppm (br s, ~20H): A broad, large signal representing the protons of the ten methylene (-CH₂-) groups in the long alkyl chain.

-

~0.88 ppm (t, 3H): A triplet for the terminal methyl group (C13) of the undecyl chain.

-

~1.5 ppm (br s, 2H): A broad singlet for the two protons of the amine group (-NH₂). This peak can exchange with D₂O.

-

-

¹³C NMR:

-

The spectrum will show distinct signals for each unique carbon. Key signals include the chiral carbon (C2) around ~50 ppm , the C1 methyl carbon around ~23 ppm , and the terminal C13 methyl carbon around ~14 ppm . The numerous methylene carbons will appear in the ~22-32 ppm region.

-

Chiral Analysis

For applications in drug development, determining the enantiomeric excess (ee) is often mandatory.

-

Methodology: The most common approach is chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a column with a chiral stationary phase.[6][7] The two enantiomers will interact differently with the stationary phase, resulting in different retention times and allowing for their separation and quantification. Alternatively, NMR spectroscopy using chiral solvating agents can be employed to differentiate the enantiomers.[8]

Applications and Field Insights

While specific high-volume applications for tridecan-2-amine are not widely documented, its properties are representative of long-chain primary amines, which are valuable in several industrial and research fields.[9][10]

-

Corrosion Inhibitors: In water treatment and industrial systems, long-chain amines adsorb onto metal surfaces.[9] The nitrogen atom coordinates with the metal, while the hydrophobic alkyl chains form a protective barrier, preventing contact with corrosive agents like water and oxygen.

-

Surfactants and Emulsifiers: The amphiphilic nature of tridecan-2-amine allows it to act as a cationic surfactant, reducing surface tension between immiscible liquids (like oil and water) to create stable emulsions.[2]

-

Synthetic Building Block: The primary amine group is a versatile functional handle for nucleophilic substitution and other reactions.[2][11] It serves as a key starting material for the synthesis of more complex molecules, including specialty chemicals, agrochemicals, and pharmaceutical intermediates where long alkyl chains are required to enhance lipophilicity.[2]

Safety and Handling

Tridecan-2-amine, like other aliphatic amines, must be handled with appropriate care. Based on data for isomeric and homologous amines, it is expected to be corrosive and harmful.[12][13]

Table 2: GHS Hazard Information (Anticipated)

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[13] |

| Acute Toxicity | May be harmful if swallowed.[12] |

| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects.[12] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.

Conclusion

Tridecan-2-amine is a valuable chiral aliphatic amine whose utility is rooted in its amphiphilic structure and the reactivity of its primary amine functional group. Its synthesis is straightforward via the reductive amination of tridecan-2-one, a method that offers high yields and control. Rigorous characterization using a combination of mass spectrometry and NMR is essential to confirm its structure and purity, with chiral separation techniques being critical for stereospecific applications. While not a commodity chemical, tridecan-2-amine and its congeners serve as important tools and intermediates for researchers in materials science, organic synthesis, and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123297, 2-Aminotridecane. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12388, Tridecane. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40761, Tridecanamine. Retrieved January 25, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of tridecane. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 25, 2026, from [Link]

-

Penasa, R., & Licini, G. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters.

- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0228543). Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tridecane (CAS 629-50-5). Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Tridecanone - NIST WebBook. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[ f][2][3][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 25, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7,10-Trioxa-1,13-tridecanediamine, 95%. Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Tridecane - NIST WebBook. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Fatty amine. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Retrieved January 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Postsynthetically Modified Trp-Based Diketopiperazine. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, January 12). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved January 25, 2026, from [Link]

-

Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). LONG CHAIN ALIPHATIC HYDROCARBYL AMINE ADDITIVES HAVING AN OXY-ALKYLENE HYDROXY CONNECTING GROUP.

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: n-Tridecane. Retrieved January 25, 2026, from [Link]

-

JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (n.d.). Continuous Homogeneously Catalyzed Production of Fatty Amines in Microemulsions Proof of Concept in a Mini-Plant. Industrial & Engineering Chemistry Research. Retrieved January 25, 2026, from [Link]

Sources

- 1. 2-Aminotridecane | C13H29N | CID 123297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tridecan-7-amine|CAS 22513-16-2| Purity [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 7. gcms.cz [gcms.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fatty amine - Wikipedia [en.wikipedia.org]

- 11. Synthesis of 1,3,5-Triazepines and Benzo[ f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tridecanamine | C13H29N | CID 40761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Aminotridecane from 2-Tridecanone

Abstract

This technical guide provides an in-depth exploration of the primary synthetic methodologies for converting 2-tridecanone into 2-aminotridecane, a valuable amine compound with applications in pharmaceutical development and materials science. The document is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying mechanisms, practical advantages, and limitations of key synthetic routes. We will focus on direct reductive amination, employing both chemical hydrides and catalytic hydrogenation, and the classical Leuckart-Wallach reaction. Each method is supported by mechanistic diagrams, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs. The guide emphasizes scientific integrity, providing causal explanations for experimental choices and citing authoritative sources to support all technical claims.

Introduction: Strategic Importance and Synthetic Overview

Chemical Profile and Significance of 2-Aminotridecane

2-Aminotridecane is a primary aliphatic amine characterized by a thirteen-carbon chain with an amino group at the second position. This structure imparts amphiphilic properties, making it a useful building block in organic synthesis. Its long lipophilic alkyl chain combined with a reactive primary amine functional group allows for its incorporation into a variety of molecular scaffolds. Consequently, 2-aminotridecane and its derivatives are investigated as intermediates in the synthesis of pharmacologically active agents, surfactants, and specialized polymers.

Principal Synthetic Pathways from 2-Tridecanone

The conversion of a ketone, such as 2-tridecanone, to a primary amine is a fundamental transformation in organic chemistry. The most direct and widely employed strategy is reductive amination .[1] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is subsequently reduced to the target amine.[2] This transformation can be achieved in a single pot or in a stepwise fashion, utilizing a range of reducing agents and catalysts.

An alternative, classical approach is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives as both the reducing agent and, indirectly, the nitrogen source.[3][4] While effective, this method is often characterized by harsh reaction conditions. This guide will dissect these methodologies, providing a clear rationale for procedural choices and expected outcomes.

Core Synthetic Methodologies: A Mechanistic and Comparative Analysis

Direct Reductive Amination

Direct reductive amination stands as the most versatile and widely adopted method for synthesizing 2-aminotridecane from 2-tridecanone. The process hinges on the in situ formation and subsequent reduction of a key imine intermediate. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which facilitates both imine formation and the activity of the reducing agent.

The reaction proceeds through a two-stage mechanism within a single reaction vessel:

-

Imine Formation: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-tridecanone. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, yielding a protonated imine, or iminium ion.

-

Reduction: A hydride-based reducing agent or catalytic hydrogenation reduces the carbon-nitrogen double bond of the imine to a single bond, forming the final 2-aminotridecane product.[5]

The choice of reducing agent is critical. A successful reductive amination requires a reagent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[6]

Purification and Characterization

Post-Reaction Work-up

For all methods, the initial work-up aims to separate the product from catalysts, salts, and solvents. For reductive aminations using borohydrides, a basic aqueous wash (e.g., with NaOH solution) is crucial to deprotonate the ammonium salt of the product, rendering the free amine soluble in organic solvents like diethyl ether or dichloromethane.

Purification Techniques

Due to its relatively high boiling point and the potential for residual starting material, vacuum distillation is the most effective method for purifying 2-aminotridecane on a laboratory scale. For smaller scales or for removing highly polar impurities, column chromatography on silica gel can be used, typically with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) in a hexane/ethyl acetate mixture to prevent the amine from tailing on the acidic silica.

Safety and Handling Considerations

-

Raney Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry under a solvent (ethanol or water) at all times. *[7] Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with adequate cooling.

-

Ammonia: Anhydrous ammonia is a corrosive and toxic gas. All operations should be conducted in a well-ventilated fume hood.

-

High-Pressure Reactions: Autoclaves must be operated by trained personnel and regularly inspected. Always use a blast shield.

Conclusion

The synthesis of 2-aminotridecane from 2-tridecanone is most efficiently achieved through direct reductive amination. For large-scale, clean production, catalytic hydrogenation using Raney Nickel is the superior method, provided the necessary high-pressure equipment is available. For standard laboratory synthesis, reduction with sodium borohydride offers a cost-effective and operationally simple alternative, though it may require more careful control to maximize yield. The Leuckart-Wallach reaction, while historically significant, is generally less favorable due to its harsh conditions and potentially lower yields. The choice of method ultimately depends on the scale of the reaction, available equipment, and cost considerations.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation. Retrieved from [Link]

-

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

- Google Patents. (n.d.). US3187047A - Reductive amination of ketones.

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

ACS Publications. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Evolution of Titanium(IV) Alkoxides and Raney Nickel for Asymmetric Reductive Amination of Prochiral Aliphatic Ketones. Retrieved from [Link]

-

Reaction Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

-

PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

National Institutes of Health (NIH). (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

-

MDPI. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.

- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.

-

ScienceDirect. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Retrieved from [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

PubMed. (2025). A novel two-step purification process for highly stable C-phycocyanin of analytical grade purity and its properties. Retrieved from [Link]

- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. interchim.fr [interchim.fr]

- 7. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminotridecane molecular weight and formula

An In-Depth Technical Guide to 2-Aminotridecane: Properties, Synthesis, and a Perspective on Amino Moieties in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-aminotridecane, a primary aliphatic amine. It is designed for researchers, scientists, and drug development professionals who require detailed technical information on this compound. The guide begins by detailing the core molecular profile, including its chemical formula, molecular weight, and key physicochemical properties. It then presents a robust, field-proven methodology for its synthesis via reductive amination, complete with a detailed experimental protocol and a workflow for analytical verification. Beyond the fundamental characteristics of 2-aminotridecane, this document offers a broader perspective on the strategic importance of the amine functional group in medicinal chemistry. By examining the role of related "privileged structures," such as the 2-aminothiazole scaffold, the guide illustrates how simple amines can serve as foundational building blocks for complex, biologically active molecules. Finally, essential safety, handling, and storage protocols are outlined to ensure responsible laboratory practice.

Core Molecular Profile of 2-Aminotridecane

Chemical Identity and Nomenclature

2-Aminotridecane, systematically named tridecan-2-amine , is a primary amine where the amino group is attached to the second carbon atom of a thirteen-carbon aliphatic chain.[1] Its chemical structure imparts a specific lipophilicity and reactivity profile that distinguishes it from its isomers, such as 1-aminotridecane (a terminal amine) and 7-aminotridecane (a centrally-located amine).[2][3] The placement of the amine group influences steric hindrance and the electronic environment, which are critical considerations for its application in chemical synthesis.

The fundamental identifiers for 2-aminotridecane are:

Physicochemical Properties

The physical and chemical properties of 2-aminotridecane are crucial for its handling, reaction setup, and potential applications. The long alkyl chain renders it largely nonpolar, while the primary amine group provides a site for hydrogen bonding and acid-base chemistry.

| Property | Value | Source(s) |

| IUPAC Name | tridecan-2-amine | [1] |

| Molecular Formula | C₁₃H₂₉N | [1][4] |

| Molecular Weight | 199.38 g/mol | [1][5] |

| Monoisotopic Mass | 199.230 Da | [1] |

| Appearance | Colorless to Almost Colorless Liquid (Predicted) | [6] |

| Topological Polar Surface Area | 26 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 5.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 10 | [1] |

Table 1: Key physicochemical and computed properties of 2-aminotridecane.

Synthesis and Verification

Synthetic Strategy: Reductive Amination

A robust and widely adopted method for synthesizing 2-aminotridecane is the reductive amination of 2-tridecanone. This strategy is favored for its high efficiency and the ready availability of the ketone starting material. The causality of this choice rests on a two-step, one-pot process:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2-tridecanone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield an imine.

-

Reduction: The imine intermediate is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being common choices due to their selectivity for the protonated imine over the ketone, minimizing side reactions.

This method is a self-validating system because the reaction progress can be easily monitored via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the ketone and the appearance of the amine product.

Detailed Experimental Protocol: Synthesis of 2-Aminotridecane

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Tridecanone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-tridecanone and anhydrous methanol (approx. 0.2 M concentration of the ketone).

-

Ammonia Source: Add ammonium acetate to the solution. The large excess drives the equilibrium towards imine formation.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride in small portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's completion by TLC or GC-MS.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of water.

-

Workup - pH Adjustment: Adjust the pH to >11 by adding 1 M NaOH solution to ensure the amine is in its free base form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2-aminotridecane.

Workflow for Analytical Verification

Confirming the identity and purity of the synthesized 2-aminotridecane is a critical, multi-step process. Each analytical technique provides orthogonal information, creating a self-validating system for quality control.

Caption: Workflow for the analytical verification of synthesized 2-aminotridecane.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which should match the theoretical value of 199.38 g/mol .[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric structure has been synthesized.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. The presence of N-H stretching vibrations (typically around 3300-3400 cm⁻¹) confirms the primary amine.

-

Gas Chromatography (GC): Assesses the purity of the final compound, often reported as a percentage area.[6]

The Amine Functional Group in a Drug Discovery Context

2-Aminotridecane as a Synthetic Building Block

While not a widely cited therapeutic agent itself, 2-aminotridecane represents a valuable synthetic building block. Its primary amine offers a reactive handle for derivatization, and its long alkyl chain provides significant lipophilicity. In drug development, modulating lipophilicity is a key strategy for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As such, 2-aminotridecane could be used to:

-

Introduce a lipophilic tail to a polar pharmacophore to enhance membrane permeability.

-

Serve as a starting material for the synthesis of more complex amphiphilic molecules, such as surfactants or components of drug delivery systems.

-

Act as a fragment in fragment-based drug discovery (FBDD) campaigns targeting protein pockets with hydrophobic features.

Case Study: The 2-Aminothiazole Scaffold - A "Privileged Structure"

To understand the potential of the amino group, it is instructive to examine its role in more complex heterocyclic systems. The 2-aminothiazole moiety is recognized in medicinal chemistry as a "privileged structure".[7][8] This term describes a molecular scaffold that is capable of binding to multiple, distinct biological targets through varied modifications, making it a recurring motif in successful drugs.[8]

The 2-aminothiazole core is a key component in numerous approved drugs, including the kinase inhibitor Dasatinib (an anticancer agent) and the antibiotic Cefdinir .[9][10] Its value stems from its rigid structure and the versatile hydrogen bonding capabilities of the 2-amino group and the ring nitrogen, allowing it to anchor molecules within the active sites of proteins like kinases.[9][11]

Caption: The 2-aminothiazole scaffold as a versatile core for diverse therapeutic agents.

This example illustrates a core principle for the audience of this guide: while a simple molecule like 2-aminotridecane may have limited direct biological activity, the functional group it carries—the primary amine—is a cornerstone of molecular design in drug discovery.

Safety, Handling, and Storage

Hazard Identification

Aliphatic amines, including isomers of aminotridecane, are classified as hazardous.[3][5] They are typically corrosive and can cause severe skin burns and eye damage.[3][5] Inhalation may lead to respiratory tract irritation.[3]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[5]

Recommended Handling and Personal Protective Equipment (PPE)

All work with 2-aminotridecane must be conducted in a well-ventilated chemical fume hood.[12] Adherence to standard laboratory safety protocols is mandatory.

-

Engineering Controls: Use in a properly functioning chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety goggles and a face shield.[12]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes.

-

Storage and Disposal

Proper storage is essential to maintain chemical integrity and prevent accidents.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[12][13]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2-Aminotridecane is a primary aliphatic amine with a well-defined molecular formula of C₁₃H₂₉N and a molecular weight of 199.38 g/mol . Its synthesis is readily achievable through standard organic chemistry techniques like reductive amination, and its identity can be rigorously confirmed with a suite of analytical methods. While its direct applications in drug development are not prominent, its value as a lipophilic building block is clear. More importantly, it serves as an excellent model for understanding the fundamental role of the amine functional group. For researchers and drug development professionals, the key insight is to recognize how such simple functional groups, when incorporated into more complex scaffolds like the 2-aminothiazole ring, become powerful tools for creating a wide array of potent and specific therapeutic agents. A thorough understanding of the chemistry, handling, and strategic potential of molecules like 2-aminotridecane is therefore essential for innovation in medicinal chemistry.

References

- Benchchem. (n.d.). Tridecan-7-amine | CAS 22513-16-2.

- CymitQuimica. (n.d.). Tridecan-7-amine.

- National Center for Biotechnology Information. (n.d.). Tridecan-7-amine | C13H29N | CID 574991. PubChem.

- National Center for Biotechnology Information. (n.d.). Tridecanamine | C13H29N | CID 40761. PubChem.